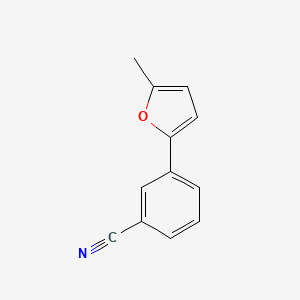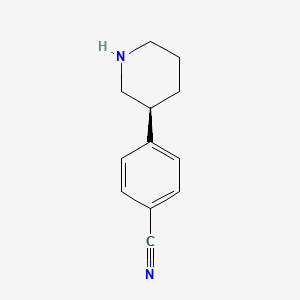
6-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and an amine group at the 1st position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine through an amination reaction. This can be achieved using reagents like ammonia (NH3) or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
6-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: The compound can be used in the synthesis of other chemicals and materials with industrial relevance.
Mechanism of Action
The mechanism of action of 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s lipophilicity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-methyl-2,3-dihydro-1H-inden-1-one: This compound is a precursor in the synthesis of 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine and shares a similar structure but lacks the amine group.
2,3-dihydro-1H-inden-1-one: This compound lacks both the chlorine and methyl groups but shares the indene core structure.
Uniqueness
This compound is unique due to the presence of the chlorine, methyl, and amine groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
6-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5,10H,2-3,12H2,1H3 |
InChI Key |
XYRCSZLDTCSHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)



![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)

![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)

![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)



